(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound featuring a conjugated enone system (prop-2-en-1-one) linked to a piperidine ring substituted with a thioether group. The thioether bridge connects the piperidine moiety to a 4,5-dihydrothiazole ring, while the phenyl group at the β-position of the enone system introduces aromatic character. The stereochemistry (E-configuration) is critical for its spatial arrangement and intermolecular interactions .
Properties
IUPAC Name |
(E)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-17(7-6-15-4-2-1-3-5-15)20-11-8-16(9-12-20)14-23-18-19-10-13-22-18/h1-7,16H,8-14H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYXNDKHPUWAIK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Attachment to Piperidine: The thiazole derivative is then linked to a piperidine ring through a thioether bond. This step often involves the use of a suitable base to deprotonate the thiol group, followed by nucleophilic substitution.
Formation of the Phenylprop-2-en-1-one Structure: The final step involves the formation of the enone structure through a condensation reaction between an aromatic aldehyde and an acetophenone derivative under basic conditions, typically using a strong base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and enone functionalities. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the enone group, converting it to a saturated ketone or alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The thiazole and piperidine rings can participate in nucleophilic substitution reactions, especially at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones from the thioether group.
Reduction: Saturated ketones or alcohols from the enone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that integrate piperidine derivatives and thiazole moieties. For instance, the compound can be synthesized through nucleophilic substitution reactions involving chloroacetyl derivatives and piperidine-based scaffolds, yielding various analogs that exhibit enhanced biological activity .
Anticancer Activity
Research has indicated that thiazole-based compounds, including the target compound, exhibit promising anticancer properties. For example, derivatives of thiazoles have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance potency against various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that thiazole derivatives possess potent antimicrobial effects, making them suitable candidates for developing new antibiotics . The minimum inhibitory concentration (MIC) values indicate that certain derivatives are more effective than existing antibiotics like spectinomycin.
Anticonvulsant Effects
Thiazole-containing compounds have been evaluated for their anticonvulsant properties. Research indicates that specific structural modifications can lead to enhanced efficacy in seizure models, suggesting potential therapeutic applications in treating epilepsy . The mechanism of action often involves modulation of neurotransmitter systems or ion channels.
Case Study 1: Anticancer Evaluation
In a recent study published in MDPI, a series of thiazole-based compounds were tested against various cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to standard treatments . The study highlighted the importance of the thiazole moiety in enhancing the anticancer activity of the compounds.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of thiazole derivatives against bacterial strains demonstrated superior activity compared to traditional antibiotics. One particular derivative showed an MIC value of 31.25 μg/mL against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent .
Future Directions and Research Opportunities
The ongoing research into (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suggests several avenues for future exploration:
- Further SAR Studies: Continued investigation into how structural changes affect biological activity could lead to the development of more potent analogs.
- Clinical Trials: Advancing promising candidates into clinical trials will be essential to evaluate their safety and efficacy in humans.
- Combination Therapies: Exploring the potential of combining this compound with other therapeutic agents could enhance treatment outcomes for various diseases.
Mechanism of Action
The mechanism by which (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exerts its effects would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly those with thiol groups that can interact with the thiazole moiety.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Interference: The compound could interfere with cellular pathways by binding to key proteins involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of molecules characterized by thiazole/benzothiazole cores, enone systems, and heterocyclic substituents. Below is a detailed comparison with analogs reported in the literature, focusing on structural features, physicochemical properties, and research findings.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Core Heterocycles: The target compound incorporates a 4,5-dihydrothiazole ring, which is partially saturated, reducing aromaticity compared to benzothiazole-containing analogs (e.g., entries 2 and 3 in Table 1). This may influence solubility and metabolic stability .
Substituent Effects: The phenyl group at the β-position of the enone system is common in all analogs, facilitating π-π interactions. However, the methoxyaniline group in the compound from introduces electron-donating effects, altering electronic properties and reactivity.
Biological and Physical Properties: Analogs with pyrazolone moieties (e.g., entries 2 and 3 in Table 1) show antifungal activity and fluorescence, whereas the target compound’s biological profile remains underexplored. The thiazole-enone system in exhibits strong NLO behavior, suggesting the target compound could be screened for similar photophysical applications.
Research Findings and Implications
- Synthetic Accessibility : The thioether linkage in the target compound may complicate synthesis compared to direct C–N or C–O bonded analogs. However, methods for thioether formation (e.g., nucleophilic substitution with thiols) are well-established .
- Hydrogen Bonding Patterns: The enone’s carbonyl group and piperidine’s NH (if protonated) could form hydrogen bonds with biological targets, similar to pyrazolone analogs .
- Toxicity Considerations : Structural analogs like those in (e.g., PFBS-related compounds) highlight the importance of evaluating metabolic byproducts, as thiazole rings can generate reactive intermediates.
Biological Activity
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological profiles and therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The synthesis of this compound) typically involves multi-step reactions that may include the formation of thiazolidinone scaffolds followed by functionalization to introduce the piperidine and phenylpropene moieties.
Synthesis Overview:
- Starting Materials: The synthesis often begins with readily available precursors such as thiazolidinones and piperidine derivatives.
- Reagents and Conditions: Common reagents include bases like sodium ethoxide or potassium carbonate under controlled temperatures to facilitate the formation of the desired product.
- Characterization Techniques: The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Pharmacological Profiles
The biological activity of this compound) has been evaluated across several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that related thiazolidinone compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has also been reported to possess anti-inflammatory effects:
- Mechanism of Action: It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
Anticancer Activity
Several studies have focused on the anticancer potential of thiazolidinone derivatives:
- Cell Line Studies: In vitro studies have shown that this compound) can induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent research article highlighted the synthesis of a series of thiazolidinone derivatives, including our compound of interest. The study evaluated their antimicrobial activity against a panel of pathogens:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective |
| (E)-1-(4... | 16 | Moderate |
Case Study 2: Cytotoxicity in Cancer Cells
In another study assessing cytotoxic effects on cancer cells:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 12 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
